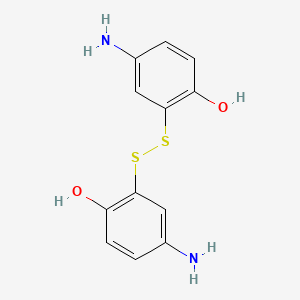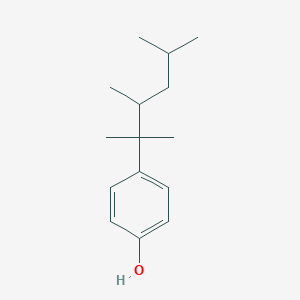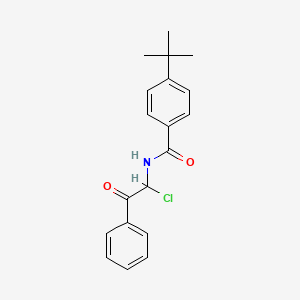![molecular formula C24H27NS2Sn B14189767 N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine CAS No. 844477-58-3](/img/structure/B14189767.png)
N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine is a complex organic compound characterized by the presence of a triphenylstannyl group, a sulfanyl group, and a carbonothioyl group attached to a propan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of triphenylstannyl chloride with a thiol compound to form a triphenylstannyl sulfide intermediate. This intermediate is then reacted with an isothiocyanate compound to introduce the carbonothioyl group. Finally, the resulting compound is reacted with N-ethylpropan-1-amine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to form corresponding amines or alcohols.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbonothioyl group may produce amines or alcohols.
科学的研究の応用
N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a precursor for other organotin compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, including catalysts and polymers.
作用機序
The mechanism of action of N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine involves its interaction with molecular targets through its functional groups. The triphenylstannyl group can form coordination complexes with metal ions, while the sulfanyl and carbonothioyl groups can participate in redox reactions and nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triethylamine: Another tertiary amine commonly used as a base and catalyst in organic reactions.
Triphenylstannyl Chloride: A precursor for various organotin compounds, similar to the triphenylstannyl group in the target compound.
Uniqueness
N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the triphenylstannyl group, in particular, distinguishes it from other similar compounds and enhances its utility in various research and industrial contexts.
特性
CAS番号 |
844477-58-3 |
|---|---|
分子式 |
C24H27NS2Sn |
分子量 |
512.3 g/mol |
IUPAC名 |
triphenylstannyl N-ethyl-N-propylcarbamodithioate |
InChI |
InChI=1S/C6H13NS2.3C6H5.Sn/c1-3-5-7(4-2)6(8)9;3*1-2-4-6-5-3-1;/h3-5H2,1-2H3,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
InChIキー |
ZVIDMZFEOQGVTC-UHFFFAOYSA-M |
正規SMILES |
CCCN(CC)C(=S)S[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)


![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)
![2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14189726.png)





![(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14189759.png)
![Trifluoroacetic acid--9-(1-benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene (1/1)](/img/structure/B14189770.png)
![2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide](/img/structure/B14189782.png)
